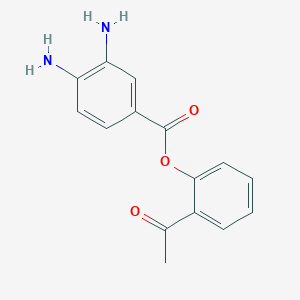
(2-Acetylphenyl) 3,4-diaminobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Acetylphenyl) 3,4-diaminobenzoate is an organic compound that combines the structural features of both acetylphenyl and diaminobenzoate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetylphenyl) 3,4-diaminobenzoate typically involves the reaction of 2-acetylphenol with 3,4-diaminobenzoic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 2-acetylphenol and 3,4-diaminobenzoic acid.
Catalyst: Commonly used catalysts include acidic or basic catalysts depending on the specific reaction conditions.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) and may require an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring high purity of 2-acetylphenol and 3,4-diaminobenzoic acid.
Reaction Setup: Using reactors that can maintain the required temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
(2-Acetylphenyl) 3,4-diaminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
科学的研究の応用
(2-Acetylphenyl) 3,4-diaminobenzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (2-Acetylphenyl) 3,4-diaminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can interact with cell surface or intracellular receptors, altering signal transduction pathways.
類似化合物との比較
Similar Compounds
3,4-Diaminobenzoic Acid: A precursor in the synthesis of (2-Acetylphenyl) 3,4-diaminobenzoate, used in similar applications.
2-Acetylphenol: Another precursor, used in the synthesis of various organic compounds.
Benzimidazole Derivatives: Compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
This compound is unique due to its combined structural features, which confer specific chemical reactivity and biological activity
特性
分子式 |
C15H14N2O3 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC名 |
(2-acetylphenyl) 3,4-diaminobenzoate |
InChI |
InChI=1S/C15H14N2O3/c1-9(18)11-4-2-3-5-14(11)20-15(19)10-6-7-12(16)13(17)8-10/h2-8H,16-17H2,1H3 |
InChIキー |
PXLREVWLMBIFJI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)
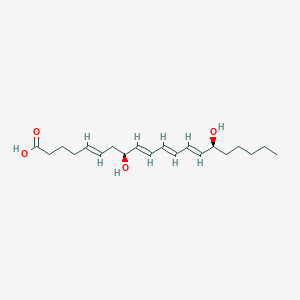
![bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate](/img/structure/B15132294.png)


![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)

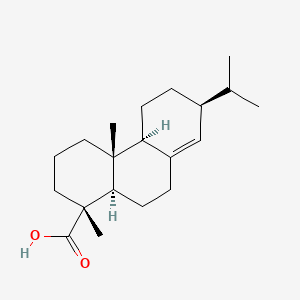

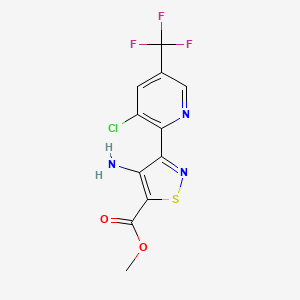
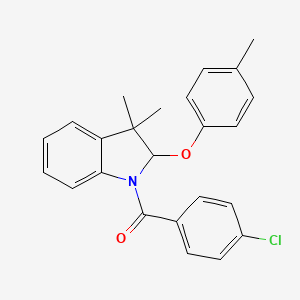

![(T-4)-Bis[|A-(hydroxy-|EO)benzeneacetato-|EO]magnesium](/img/structure/B15132355.png)
